molecular formula C5H11NO3 B2893346 methyl (2-hydroxypropyl)carbamate CAS No. 92633-41-5

methyl (2-hydroxypropyl)carbamate

Cat. No.: B2893346
CAS No.: 92633-41-5
M. Wt: 133.147
InChI Key: OGRXQUOJBCQAGA-UHFFFAOYSA-N
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Description

methyl (2-hydroxypropyl)carbamate is an organic compound with the molecular formula C5H11NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a methyl group and a 2-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl (2-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxypropylcarbamate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: methyl (2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.

Scientific Research Applications

methyl (2-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-hydroxypropylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.

    Ethyl carbamate: Another carbamate compound with distinct properties and uses.

    Propyl carbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Uniqueness: methyl (2-hydroxypropyl)carbamate is unique due to the presence of the 2-hydroxypropyl group, which imparts specific chemical and physical properties. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-(2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXQUOJBCQAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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